

Application Note: Structural Elucidation of Cladinose using NMR Spectroscopy

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Compound of Interest

Compound Name: Cladinose

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Introduction

Cladinose, a 2,6-dideoxy-3-C-methyl-3-O-methyl-L-ribo-hexopyranose, is a crucial carbohydrate moiety found in various macrolide antibiotics, including the widely used erythromycin. Its precise structure, including stereochemistry, is critical for the biological activity of these drugs. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the complete structural elucidation of **cladinose** in solution. This application note provides detailed protocols and data interpretation guidelines for the structural determination of **cladinose** using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The structural elucidation process relies on the careful analysis of proton (^1H) and carbon- ^{13}C chemical shifts, spin-spin coupling constants (J-couplings), and through-bond correlations observed in various NMR spectra. By systematically piecing together this information, the complete covalent structure and relative stereochemistry of **cladinose** can be unambiguously determined.

Data Presentation

The following tables summarize the assigned ^1H and ^{13}C NMR chemical shifts and proton-proton coupling constants for L-**cladinose**. This data is essential for confirming the identity and structure of the sugar moiety.

Table 1: ^1H NMR Chemical Shifts and Coupling Constants for L-Cladinose

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H-1	4.65	d	$J_{1,2ax} = 9.5$
H-2ax	1.55	ddd	$J_{2,1} = 9.5$, $J_{2,2e} = 12.5$, $J_{2,3} = 3.0$
H-2eq	2.25	dd	$J_{2,2ax} = 12.5$, $J_{2,3} = 2.0$
H-4	3.05	d	$J_{4,5} = 9.5$
H-5	3.50	dq	$J_{5,4} = 9.5$, $J_{5,6} = 6.0$
6-CH ₃	1.25	d	$J_{6,5} = 6.0$
3-CH ₃	1.20	s	-
3-OCH ₃	3.20	s	-

Table 2: ^{13}C NMR Chemical Shifts for L-Cladinose

Carbon	Chemical Shift (δ , ppm)
C-1	97.5
C-2	35.5
C-3	78.0
C-4	83.0
C-5	69.0
C-6	18.0
3-CH ₃	26.0
3-OCH ₃	49.0

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of **cladinose** are provided below.

Protocol 1: Sample Preparation

- **Dissolution:** Dissolve approximately 5-10 mg of the isolated **cladinose** or the macrolide containing it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O). The choice of solvent will depend on the solubility of the compound.
- **Internal Standard:** For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm for both ¹H and ¹³C).
- **Filtration:** Filter the sample solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.^[1]
- **Degassing (Optional):** For samples sensitive to oxygen, which can affect relaxation times and line broadening, degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes.

Protocol 2: 1D NMR Data Acquisition

These experiments provide the fundamental chemical shift and coupling constant information.

- **¹H NMR Spectroscopy:**
 - **Pulse Program:** Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - **Spectral Width:** 10-15 ppm, centered around 5 ppm.
 - **Acquisition Time:** 2-4 seconds.
 - **Relaxation Delay (d1):** 1-2 seconds.
 - **Number of Scans:** 16-64, depending on the sample concentration.
- **¹³C NMR Spectroscopy:**

- Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').
- Spectral Width: 200-220 ppm, centered around 100 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2-5 seconds.
- Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Protocol 3: 2D NMR Data Acquisition

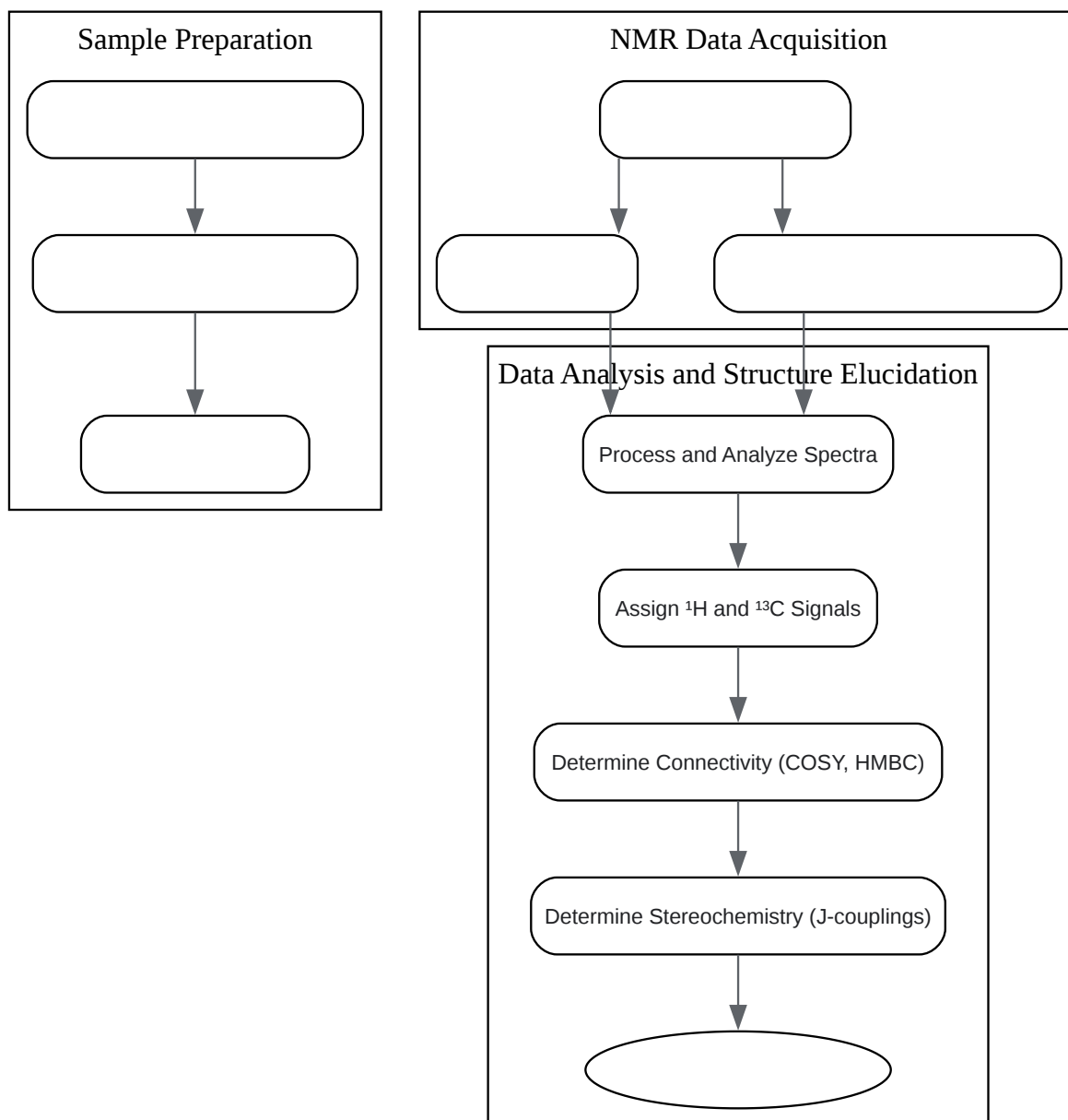
These experiments are crucial for establishing the connectivity of atoms within the molecule.

- 2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.
 - Pulse Program: Standard COSY experiment (e.g., 'cosygpgf').
 - Spectral Width (F1 and F2): 10-15 ppm.
 - Data Points: 2048 in the direct dimension (F2) and 256-512 in the indirect dimension (F1).
 - Number of Scans per Increment: 8-16.
- 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
 - Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').
 - Spectral Width: 10-15 ppm in F2 (^1H) and 180-200 ppm in F1 (^{13}C).
 - Data Points: 2048 in F2 and 256-512 in F1.
 - Number of Scans per Increment: 4-16.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, and sometimes four bonds.[\[2\]](#)

- Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').
- Spectral Width: 10-15 ppm in F2 (^1H) and 200-220 ppm in F1 (^{13}C).
- Data Points: 2048 in F2 and 512 in F1.
- Number of Scans per Increment: 16-64.

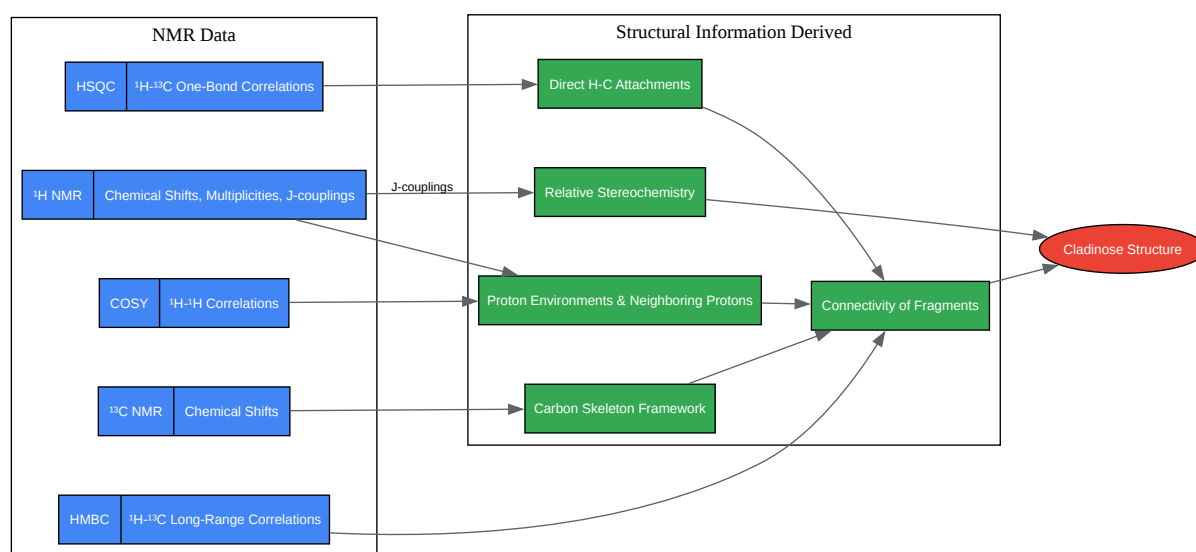
Visualization of Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow and the logical process of interpreting the NMR data to elucidate the structure of **cladinose**.



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Caption: Experimental workflow for **cladinose** structural elucidation.



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Caption: Logical relationships in NMR data interpretation for **cladinose**.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and reliable methodology for the complete structural elucidation of **cladinose**. By following the detailed protocols for sample preparation and data acquisition, and by systematically interpreting the resulting spectra as outlined in the workflow, researchers can confidently determine the structure of this important carbohydrate. This detailed structural information is invaluable for understanding the structure-activity relationships of macrolide antibiotics and for the development of new and improved therapeutic agents.

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References

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- 2. researchgate.net [researchgate.net]
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